molecular formula C15H16N4O2S B6475074 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2640829-63-4

5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B6475074
CAS No.: 2640829-63-4
M. Wt: 316.4 g/mol
InChI Key: WPRJPBJQIBGEKX-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 2-(thiophen-2-yl)ethyl chain, where the thiophene ring is substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group. This architecture integrates multiple pharmacophoric elements:

  • Thiophene: A sulfur-containing heterocycle that enhances lipophilicity and π-stacking interactions.
  • 1-Methylpyrazole: A nitrogen-rich moiety that may participate in target binding or solubility modulation.

Crystallographic analysis using tools like SHELXL (for refinement) and ORTEP-3 (for visualization) would be critical for resolving its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

5-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-13(8-18-21-10)15(20)16-6-5-12-3-4-14(22-12)11-7-17-19(2)9-11/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRJPBJQIBGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the oxazole ring and the thiophene and pyrazole moieties, suggest a range of pharmacological effects that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is C16H17N3OSC_{16}H_{17}N_{3}OS. Its structure incorporates significant functional groups that are known to influence biological activity.

PropertyValue
Molecular FormulaC16H17N3OS
Molecular Weight331.5 g/mol
CAS Number2640975-10-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. For instance, compounds similar to 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values for related oxadiazole derivatives against human tumor cell lines, suggesting that modifications to the oxazole structure can enhance antitumor activity .

Anti-inflammatory Properties

Compounds containing pyrazole and oxazole moieties have been shown to possess anti-inflammatory effects. In particular, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A derivative with a similar structure exhibited a selectivity index indicating significant COX-2 inhibition .

The mechanism through which 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. For example, the compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression and inflammatory processes .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide:

  • Antitumor Activity : A study evaluated various oxadiazole derivatives against a panel of cancer cell lines. One derivative showed an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), indicating potent antitumor activity .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory activity in carrageenan-induced edema models, with some compounds showing superior efficacy compared to established anti-inflammatory drugs .
  • Targeted Inhibition : Research has shown that oxazole derivatives can effectively inhibit specific enzymes linked to cancer and inflammation, such as COX and HDACs. This targeted inhibition suggests a mechanism by which these compounds may exert their therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences

The compound 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (reported in ) serves as a close analog. Below is a comparative analysis:

Feature Target Compound 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Core Heterocycle 1,2-Oxazole Isoxazole (1,2-oxazole)
Substituent at C4 Carboxamide linked to thiophen-ethyl-pyrazole chain Carboxamide directly attached to 1,3-thiazole
Key Heteroatoms O, N (oxazole); S (thiophene); N (pyrazole) O, N (isoxazole); N, S (thiazole)
Molecular Weight Higher (~375 g/mol, estimated) Lower (~223 g/mol, calculated)
Solubility Likely reduced due to extended hydrophobic substituents Potentially higher due to compact thiazole moiety
Electronic Profile Enhanced π-conjugation from thiophene-pyrazole chain Localized π-system in thiazole

Electronic and Steric Implications

  • Thiophene vs. Thiazole: The thiophene in the target compound introduces sulfur-mediated hydrophobic interactions, whereas the thiazole in the analog provides both sulfur and nitrogen for polar interactions.

Crystallographic and Computational Insights

  • Crystal Packing : The analog in likely exhibits hydrogen bonding between the carboxamide and thiazole nitrogen, as seen in similar structures. The target compound’s extended substituents may instead favor van der Waals interactions or π-π stacking, though empirical data are needed .
  • Topological Analysis : Using Multiwfn , bond order and electron localization function (ELF) analysis could reveal differences in aromaticity and charge distribution between the oxazole/thiophene and isoxazole/thiazole systems .

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